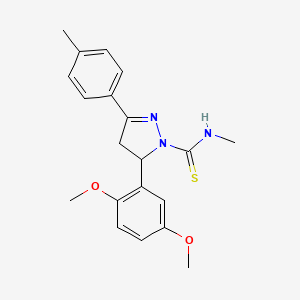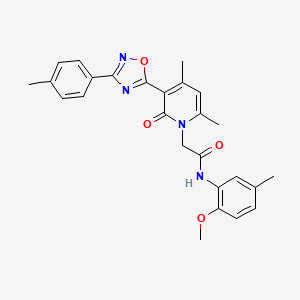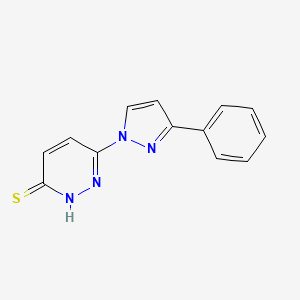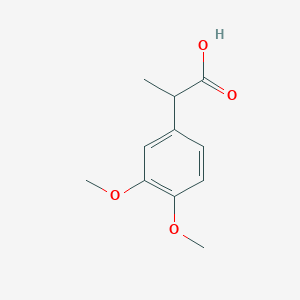![molecular formula C25H20FN7O B2481659 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920386-05-6](/img/structure/B2481659.png)
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This type of compound is often used in the development of novel CDK2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a naphthalenyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .科学的研究の応用
Anticancer Properties
The triazolopyrimidine scaffold has garnered attention for its promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. Notably, some derivatives exhibit potent cytotoxicity against cancer cell lines, making them potential candidates for drug development. Mechanistic studies have revealed interactions with key cellular pathways involved in cancer progression .
Antimicrobial Activity
Triazolopyrimidine derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria and fungi. Researchers have explored their potential as novel antibiotics or antifungal agents. The compound’s unique structure allows it to interact with microbial enzymes and disrupt essential cellular processes, making it a valuable asset in the fight against infections .
Analgesic and Anti-Inflammatory Effects
Studies suggest that certain triazolopyrimidine derivatives possess analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by interacting with specific receptors or enzymes. Further research is needed to fully understand their mechanisms of action and optimize their therapeutic potential .
Antioxidant Activity
The compound’s structure hints at potential antioxidant effects. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers are investigating whether triazolopyrimidine derivatives can serve as effective antioxidants, contributing to overall health and disease prevention .
Enzyme Inhibitors
Triazolopyrimidine derivatives have shown promise as enzyme inhibitors. Specifically:
- Aromatase Inhibitors : Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production .
Antitubercular Potential
Triazolopyrimidine derivatives have been evaluated for their antitubercular activity. Some compounds exhibit promising effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings open avenues for developing novel antitubercular drugs .
作用機序
将来の方向性
特性
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWKQMZJCRMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)
![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)




![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)
